molecular formula C22H27N3 B10889601 3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B10889601
M. Wt: 333.5 g/mol
InChI Key: WYKLMLBMHDEGJT-UHFFFAOYSA-N
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Description

3-{[4-(4-Ethylbenzyl)piperazin-1-yl]methyl}-1H-indole is a synthetic indole derivative featuring a piperazine ring substituted with a 4-ethylbenzyl group at the 1-position and a methylene bridge linking the piperazine to the 3-position of the indole core. This structure combines the aromatic indole system, known for its role in modulating neurotransmitter receptors, with a piperazine moiety that enhances molecular flexibility and receptor interaction.

Properties

Molecular Formula

C22H27N3

Molecular Weight

333.5 g/mol

IUPAC Name

3-[[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C22H27N3/c1-2-18-7-9-19(10-8-18)16-24-11-13-25(14-12-24)17-20-15-23-22-6-4-3-5-21(20)22/h3-10,15,23H,2,11-14,16-17H2,1H3

InChI Key

WYKLMLBMHDEGJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be formed through the cyclization of appropriate diamines with dihaloalkanes.

    Substitution with Ethylbenzyl Group: The piperazine ring is then substituted with an ethylbenzyl group using nucleophilic substitution reactions.

    Linking the Indole and Piperazine: Finally, the indole core is linked to the substituted piperazine through a methylene bridge, often using a Mannich reaction involving formaldehyde and a secondary amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the piperazine ring or the ethylbenzyl group, potentially leading to the formation of secondary amines or ethyl derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring, due to the electron-rich nature of the indole system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Secondary amines or ethyl derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a candidate for drug design and development.

Medicine

In medicinal chemistry, 3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is investigated for its potential therapeutic properties. Indole derivatives have shown promise in treating various conditions, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 3-{[4-(4-ETHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the piperazine ring and indole core, influencing physicochemical properties and bioactivity:

Compound Name / ID Substituent on Piperazine Indole Modification Molecular Weight (g/mol) LogP (Calculated) Key Features
Target Compound 4-Ethylbenzyl None ~349.5* ~4.2* High lipophilicity (predicted) due to ethylbenzyl group; potential CNS penetration
3-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole Phenyl None 291.4 3.4 Lower lipophilicity vs. target; CAS 4281-72-5; moderate hydrogen bonding capacity
L-745,870 4-Chlorophenyl Pyrrolo[2,3-b]pyridine core 387.9 3.8 Dopamine D4 antagonist (Ki = 0.43 nM); >2000-fold selectivity over D2/D3 receptors
3a (3-(4-Phenylpiperazin-1-yl)phenyl)methyl-1H-indole Phenyl None ~337.4 ~3.6 Yield: 49%; melting point: 140.5°C; IR/NMR-confirmed structure
3f (4-Chlorophenyl analog) 4-Chlorophenyl None ~371.9 ~4.1 Yield: 21%; melting point: 174.3°C; chloro substituent enhances polarity

*Estimated based on structural similarity to and .

Key Observations:

  • Synthetic Accessibility : Lower yields in chlorophenyl derivatives (e.g., 3f: 21%) suggest steric or electronic challenges during synthesis, whereas ethylbenzyl groups may offer better reactivity .

Pharmacological Profiles

Dopamine Receptor Interactions
  • L-745,870 (pyrrolopyridine core): Exhibits nanomolar affinity for D4 receptors (Ki = 0.43 nM) and reverses dopamine-mediated cAMP inhibition. Its selectivity (>2000-fold over D2/D3) underscores the importance of the chlorophenyl-piperazine motif .
  • Target Compound : While untested, the ethylbenzyl-piperazine and indole core may favor interactions with D4 or 5-HT receptors, akin to L-745,870. However, the absence of a chloro group could reduce affinity compared to L-745,870 .
Serotonin Receptor Modulation
  • Compounds like 4g () with methoxy-phenyl-piperazine groups show activity at 5-HT2A receptors. The target compound’s ethylbenzyl group may similarly influence serotonergic activity, though this requires validation .
Selectivity Trends
  • Chlorine Substituents : Chlorophenyl-piperazine analogs (e.g., 3f, L-745,870) exhibit higher receptor affinity but lower synthetic yields. Ethylbenzyl groups may balance lipophilicity and synthetic feasibility .
  • Indole vs. Pyrrolopyridine Cores : Indole derivatives (e.g., 3a, target compound) may have broader off-target effects compared to L-745,870’s specialized pyrrolopyridine scaffold .

Functional and Clinical Implications

  • L-745,870 : Despite high D4 affinity, it lacks prolactin elevation or dopamine metabolism changes seen with typical antipsychotics, suggesting D4-selective antagonism may avoid side effects of D2 blockade .
  • Target Compound : If selective for D4 or 5-HT2A receptors, it could serve as a neuropsychiatric agent. Its ethylbenzyl group may improve pharmacokinetics (e.g., half-life) over chlorophenyl analogs .

Biological Activity

3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole is a synthetic organic compound notable for its structural composition, which includes an indole core linked to a piperazine moiety. This compound has garnered attention within the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula for 3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole is C22H24N4C_{22}H_{24}N_4. The structure features:

  • Indole Ring : A bicyclic structure known for its presence in many natural compounds and its role in various biological activities.
  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is often involved in enhancing the pharmacological properties of compounds.

Structural Comparison

Compound NameStructureKey Differences
3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indoleStructureMethyl group instead of ethyl on benzyl
N-(piperazin-1-yl)-2-(indol-3-yl)acetamideStructureAcetamide substituent on indole
IndomethacinStructureDifferent side chains and functional groups

Pharmacological Properties

Research indicates that 3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Compounds with indole structures are often associated with anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Analgesic Properties : Similar to other piperazine derivatives, this compound may provide pain relief through various mechanisms.
  • Antidepressant Activity : The incorporation of piperazine may enhance the compound's ability to interact with neurotransmitter systems, suggesting potential antidepressant effects.

The biological activity of this compound can be attributed to its ability to interact with various receptors in the body:

  • Serotonin Receptors : The indole moiety is structurally similar to serotonin, allowing it to potentially act as an agonist or antagonist at serotonin receptors, which are crucial for mood regulation.
  • Dopamine Receptors : Piperazine derivatives are known to influence dopamine pathways, which can affect mood and behavior.
  • Inflammatory Pathways : The compound may modulate inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various preclinical models:

  • In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in macrophages stimulated by lipopolysaccharides (LPS).
  • Animal models showed that administration of the compound resulted in decreased pain responses in models of acute and chronic pain.

Toxicological Profile

While promising, it is essential to consider the safety profile of 3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole . Preliminary toxicological assessments indicate:

  • Low acute toxicity levels.
  • No significant adverse effects observed at therapeutic doses in animal studies.

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